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Compound of Interest

N-(2-Hydroxyethyl)-N-
Compound Name:
methylformamide

CAS No.: 1590-50-7

Cat. No.: B075533

Get Quote

\ J

CAS Number: 1590-50-7 Synonyms: N-Formyl-N-methylethanolamine; N-Methyl-N-(2-
hydroxyethyl)formamide Molecular Formula: CaHsNO2 Molecular Weight: 103.12 g/mol [1][2][3]

[415](6]

Executive Summary

N-(2-Hydroxyethyl)-N-methylformamide is a bifunctional organonitrogen compound featuring
a polar amide backbone and a reactive primary hydroxyl group.[1] Structurally analogous to
Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), it serves as a specialized high-
boiling polar solvent and a critical intermediate in the synthesis of agrochemicals,
functionalized surfactants, and gas treating agents.[1]

This guide details the two primary synthesis architectures: Transamidation via Methyl Formate
(favored for laboratory and high-purity applications) and Direct Formylation via Formic Acid
(favored for cost-driven bulk manufacturing).[1]

Retrosynthetic Analysis
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To design a robust synthesis, we first deconstruct the target molecule.[1] The strategic
disconnection occurs at the amide bond (

), revealing N-Methylethanolamine (NMEA) as the universal amine precursor.[1] The formyl
source varies by pathway.[1][7]
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Figure 1: Retrosynthetic disconnection revealing the modular assembly of the target from
NMEA and a C1 formyl source.

Pathway 1: Transamidation with Methyl Formate
(The "Green" Route)[1]

This pathway is the preferred method for high-purity synthesis.[1] It operates under milder
conditions than acid-catalyzed routes and produces methanol as a volatile byproduct, which
simplifies purification.[1]

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution.[1] The secondary amine of NMEA
attacks the carbonyl carbon of methyl formate.[1] A key selectivity challenge is the competition
between the amine (N-formylation) and the hydroxyl group (O-formylation).[1] However, the
amide is thermodynamically more stable than the ester.[1] Lower temperatures favor kinetic
control, while reflux conditions ensure thermodynamic equilibration to the desired amide.[1]
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Figure 2: Reaction mechanism highlighting the thermodynamic conversion of potential O-formyl
impurities to the N-formyl target.

Experimental Protocol

Reagents:
e N-Methylethanolamine (NMEA): 1.0 equivalent[1]
o Methyl Formate: 1.2 - 1.5 equivalents (Excess drives equilibrium)[1]

o Catalyst (Optional): Sodium Methoxide (0.5 mol%) can accelerate the reaction but is often
unnecessary.[1]

Step-by-Step Workflow:

e Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and
a pressure-equalizing addition funnel. Purge with nitrogen.[1][8]

o Addition: Charge the flask with NMEA. Cool to 0-5°C using an ice bath (exothermic reaction
control).

o Reaction: Add Methyl Formate dropwise over 60 minutes, maintaining internal temperature
<10°C.

« Equilibration: Once addition is complete, remove the ice bath and allow the mixture to warm
to room temperature. Stir for 2 hours.

e Completion: Heat the mixture to mild reflux (approx. 35—40°C) for 1 hour to ensure
conversion of any O-formyl esters to the N-formyl amide.
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o Workup: Distill off the methanol byproduct and excess methyl formate at atmospheric
pressure (boiling point range 32—65°C).

« Purification: Perform vacuum distillation on the residue. Collect the fraction boiling at 135—
140°C at 10 mmHg (approximate, adjust for vacuum).

Validation Check:

» IR Spectroscopy: Disappearance of the ester carbonyl stretch (1735 cm~1*) and appearance
of the amide carbonyl stretch (~1660 cm~1).[1]

Pathway 2: Direct Formylation with Formic Acid
(The Industrial Route)[1]

This pathway utilizes cheaper raw materials but requires rigorous water removal to drive the
equilibrium and prevent hydrolysis.[1]

Mechanistic Insight

This is a dehydration reaction.[1] NMEA forms a salt with formic acid (ammonium formate type),
which dehydrates upon heating to form the amide.[1] Azeotropic removal of water is critical.[1]

Experimental Protocol

Reagents:

e N-Methylethanolamine (NMEA): 1.0 equivalent[1]

e Formic Acid (85% or 98%): 1.1 equivalents[1]

« Entrainer Solvent: Toluene or Xylene (for azeotropic distillation)[1]
Step-by-Step Workflow:

e Mixing: In a reactor fitted with a Dean-Stark trap, slowly add Formic Acid to NMEA. Caution:
Highly exothermic salt formation.

o Dehydration: Add Toluene (approx. 200 mL per mole of amine). Heat the mixture to reflux.
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» Water Removal: Monitor the collection of water in the Dean-Stark trap. Continue reflux until
the theoretical amount of water (plus water from aqueous formic acid) is collected.[1]

» Solvent Strip: Remove Toluene via rotary evaporation or atmospheric distillation.[1]

 Purification: Vacuum distill the crude oil to obtain the pure product.

Comparative Data Summary

Parameter Methyl Formate Route Formic Acid Route
Atom Economy High (Byproduct: Methanol) Moderate (Byproduct: Water)
Reaction Temp Low (0°C to 40°C) High (110°C to 140°C)
Corrosion Risk Low High (Hot Formic Acid)

) ) ) Good (Trace acid/water
Purity Profile Excellent (>98% typical) )

possible)

Key Hazard Flammability (Methyl Formate) Corrosivity/Burns (Formic Acid)

Analytical Characterization

Validating the synthesis requires recognizing the unique spectral signature of formamides,
which exist as two rotamers (cis/trans) due to the partial double bond character of the C-N
bond.[1]

e H NMR (CDCls, 400 MHz): You will observe two sets of signals (typically in a 2:1 to 3:1
ratio).[1]

o Formyl Proton (CHO): Singlets appearing around 6 8.01 and 8.15 ppm.[1]
o N-Methyl Group:[1][4][6][9] Singlets around & 2.90 and 3.05 ppm.[1]
o Ethylene Backbone: Multiplets at 6 3.4-3.8 ppm.[1]

e |IR Spectrum:

o Broad band at 3300-3400 cm~1 (O-H stretch).[1]
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o Strong band at 1650-1670 cm~! (Amide C=0 stretch).[1]

Safety & Handling

o Methyl Formate: Extremely flammable (Flash point: -19°C).[1] Use spark-proof equipment
and work in a well-ventilated fume hood.[1]

» N-Methylethanolamine: Corrosive and toxic.[1] Causes severe skin burns and eye damage.

[1]

» Reaction Control: Both pathways involve exothermic initial steps.[1] Active cooling is
mandatory during reagent mixing.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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